molecular formula C7H7NS B14763158 5H-[1,3]Thiazolo[3,2-a]pyridine CAS No. 275-18-3

5H-[1,3]Thiazolo[3,2-a]pyridine

Cat. No.: B14763158
CAS No.: 275-18-3
M. Wt: 137.20 g/mol
InChI Key: LCNZYCZAIMJYTJ-UHFFFAOYSA-N
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Description

5H-[1,3]Thiazolo[3,2-a]pyridine is a privileged tricyclic heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its core structure serves as a fundamental building block for synthesizing novel compounds with diverse biological activities. Research and development efforts have demonstrated that derivatives of this scaffold possess considerable diuretic, natriuretic, and kaliuretic properties . Quantitative structure-activity relationship (QSAR) studies on these tricyclic systems have shown that both diuretic and saliuretic activities are strongly enhanced by the presence of electron-withdrawing substituents, and are influenced by the formal charges on key atoms within the ring system . Beyond diuretic applications, the thiazolopyrimidine pharmacore, which is closely related to this scaffold, is widely investigated for its antimicrobial potential against various bacterial and fungal pathogens . Furthermore, novel synthetic derivatives based on this structure have shown promising in vitro cytotoxic activity against a range of human cancer cell lines, including lung adenocarcinoma (A549), breast carcinoma (MCF-7), and cervical cancer (HeLa), with some compounds exhibiting IC50 values in the low micromolar range . The mechanism of action for these bioactive derivatives is often multi-targeted, with molecular docking studies suggesting potential inhibition of enzymes like topoisomerase II . The synthesis of novel derivatives continues to be an active field of research, with recent advances focusing on efficient, one-pot synthetic methodologies to generate libraries of compounds for biological evaluation . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

275-18-3

Molecular Formula

C7H7NS

Molecular Weight

137.20 g/mol

IUPAC Name

5H-[1,3]thiazolo[3,2-a]pyridine

InChI

InChI=1S/C7H7NS/c1-2-4-8-5-6-9-7(8)3-1/h1-3,5-6H,4H2

InChI Key

LCNZYCZAIMJYTJ-UHFFFAOYSA-N

Canonical SMILES

C1C=CC=C2N1C=CS2

Origin of Product

United States

Advanced Synthetic Methodologies for 5h 1 2 Thiazolo 3,2 a Pyridine and Its Derivatives

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their ability to construct complex molecules in a single step from three or more starting materials. This approach aligns with the principles of green chemistry by minimizing waste, saving time, and reducing energy consumption.

One-Pot Three-Component Syntheses

One-pot three-component reactions are a cornerstone of MCRs, providing a straightforward pathway to diverse molecular architectures.

A notable one-pot, three-component synthesis of highly functionalized 5H- nih.govrsc.orgthiazolo[3,2-a]pyrimidines has been reported. researchgate.net This reaction proceeds via the addition of isocyanides, dialkyl acetylenedicarboxylates, and ethyl 2-oxo-2-(1,3-thiazol-2-ylamino)acetates. researchgate.net The process occurs spontaneously in dichloromethane (B109758) at room temperature, typically completing within 24 hours and achieving yields of up to 90%. researchgate.net This method provides a direct route to this important class of fused heterocyclic compounds. researchgate.net

Reactant 1Reactant 2Reactant 3SolventConditionsYield
IsocyanidesDialkyl AcetylenedicarboxylatesEthyl 2-oxo-2-(1,3-thiazol-2-ylamino)acetatesCH2Cl2Room Temperature, 24hUp to 90%

A green and chemoselective synthesis of thiazolo[3,2-a]pyridine derivatives has been developed utilizing a microwave-assisted three-component reaction in water. researchgate.net The reaction of thioglycolic acid, malononitrile, and various aldehydes can yield different products depending on the molar ratios of the reactants. researchgate.net This environmentally friendly approach highlights the versatility of MCRs in tuning product outcomes. researchgate.net In some cases, this reaction can lead to the formation of 4-arylpyrazolo[3,4-b]pyridin-6-ones through the extrusion of sulfur from a thiazepine intermediate. nih.gov

An efficient, one-pot, three-component reaction has been developed for the synthesis of novel tricyclic fused pyrido[3,2-e]thiazolo[3,2-a]pyrimidines in a green medium. scinito.ai This method underscores the power of MCRs in constructing complex, polycyclic systems with high efficiency and environmental compatibility. scinito.ai

Five-Component Cascade Reactions and Mechanistic Pathways

Expanding on the MCR strategy, five-component cascade reactions allow for the construction of even more complex molecular frameworks in a single synthetic operation.

A highly efficient synthesis of 5-amino-7-(aryl)-8-nitro-N'-(1-(aryl)ethylidene)-3,7-dihydro-2H-thiazolo[3,2-a]pyridine-6-carbohydrazide derivatives has been achieved through a five-component cascade reaction. nih.govrsc.orgrsc.org This one-pot condensation involves cyanoacetohydrazide, various acetophenones, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethylene, and cysteamine (B1669678) hydrochloride in refluxing ethanol. nih.govrsc.orgrsc.org The reaction proceeds through a domino sequence of N,S-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and N-cyclization. nih.govrsc.org This protocol is noted for its operational simplicity, use of readily available starting materials, avoidance of toxic solvents, and high yields, which range from 70-95%. nih.govrsc.orgresearchgate.net

The proposed mechanism begins with the condensation of cyanoacetohydrazide and an acetophenone (B1666503) to form a hydrazide-hydrazone intermediate. rsc.org Concurrently, cysteamine hydrochloride reacts with 1,1-bis(methylthio)-2-nitroethene to generate a ketene (B1206846) N,S-acetal. rsc.org These intermediates then participate in a cascade of reactions with an aromatic aldehyde to construct the final thiazolo[3,2-a]pyridine carbohydrazide (B1668358) product. rsc.org

Starting Material 1Starting Material 2Starting Material 3Starting Material 4Starting Material 5SolventConditionsYield
CyanoacetohydrazideAcetophenonesAromatic Aldehydes1,1-bis(methylthio)-2-nitroethyleneCysteamine hydrochlorideEthanolReflux, 24h70-95%
Domino N,S-Acetal Formation, Knoevenagel Condensation, Michael Reaction, Imine–Enamine Tautomerization, and N-Cyclization Sequences

A highly efficient, one-pot, five-component cascade reaction has been developed for the synthesis of highly functionalized 5-amino-7-(aryl)-8-nitro-N'-(1-(aryl)ethylidene)-3,7-dihydro-2H-thiazolo[3,2-a]pyridine-6-carbohydrazide derivatives. nih.govrsc.org This method demonstrates a remarkable example of domino reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates.

The sequence is initiated by the formation of an N,S-acetal from cysteamine hydrochloride and 1,1-bis(methylthio)-2-nitroethylene. nih.gov This is followed by a Knoevenagel condensation between an in situ generated hydrazone (from cyanoacetohydrazide and an acetophenone derivative) and an aromatic aldehyde. nih.gov The subsequent Michael addition of the N,S-acetal to the product of the Knoevenagel condensation, followed by imine–enamine tautomerization and an N-cyclization step, leads to the final thiazolo[3,2-a]pyridine product. nih.govrsc.org

This domino reaction is notable for its use of readily available and inexpensive starting materials, operational simplicity, and high yields (70-95%). nih.govrsc.org The process avoids the need for toxic solvents and tolerates a wide variety of functional groups on the aromatic aldehydes and acetophenones. nih.govrsc.org

A similar domino sequence involving a Knoevenagel condensation, Michael addition, and cyclization has also been utilized in the synthesis of dihydrofuropyrido[2,3-d]pyrimidines, showcasing the versatility of this approach in constructing complex heterocyclic systems. rsc.orgresearchgate.net

Microwave-Assisted Green Chemical Syntheses

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of heterocyclic compounds, including 5H- ncfu.rukubsu.ruthiazolo[3,2-a]pyridine derivatives. This technology often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. youngin.comnih.gov

One notable example is the microwave-assisted, three-component reaction of 2-aminothiazole (B372263) or 2-aminobenzo[d]thiazole, aromatic aldehydes, and ethyl acetoacetate (B1235776) in acetic acid. clockss.org This catalyst-free method provides a direct and efficient route to 5H-thiazolo[3,2-a]pyrimidine-6-carboxylate and 5H-benzo[d]thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives in high yields. clockss.org The reaction time is significantly reduced to 30 minutes under microwave irradiation at 80°C, compared to 48 hours with conventional heating, which resulted in a much lower yield. clockss.org

The use of natural catalysts in conjunction with microwave irradiation further enhances the green credentials of these synthetic protocols. For instance, onion peel powder has been successfully employed as a natural, eco-friendly catalyst for the solvent-free, multi-component synthesis of 4H-thiazolo[3,2-a]pyrimidin-5-ones from 2-aminothiazole, substituted aldehydes, and ethyl acetoacetate at 120°C. frontiersin.org

Furthermore, microwave irradiation has been effectively used to facilitate the Bohlmann-Rahtz synthesis of trisubstituted pyridines, a reaction that can be a key step in the construction of more complex fused systems. youngin.com This one-pot procedure, conducted at 170°C, offers superior yields compared to conventional heating methods. youngin.com The development of catalyst-free and additive-free microwave-assisted methods for synthesizing related heterocyclic systems like 1,2,4-triazolo[1,5-a]pyridines further underscores the potential of this technology in green chemistry. nih.gov

Cyclocondensation and Annulation Reactions

Cyclocondensation and annulation reactions are fundamental strategies for the construction of the 5H- ncfu.rukubsu.ruthiazolo[3,2-a]pyridine ring system and its analogues. These methods typically involve the formation of one of the heterocyclic rings onto a pre-existing ring, leading to the fused bicyclic structure.

Thiazole (B1198619) Ring Closure Approaches for 5H-Thiazolo[3,2-a]pyrimidin-5-ones

A common and effective method for synthesizing 5H-thiazolo[3,2-a]pyrimidin-5-ones involves the closure of the thiazole ring onto a pyrimidine (B1678525) precursor. One such approach is the domino alkylation-cyclization reaction of thiopyrimidinones with propargyl bromides. nih.gov This reaction proceeds under microwave irradiation, offering a rapid and efficient synthesis with good yields. nih.gov

Another strategy involves the reaction of 2-thiouracils with substituted phenacyl halides to form S-alkylated derivatives. researchgate.net Subsequent intramolecular cyclization of these intermediates, upon heating, leads to the formation of 3-(substituted phenyl)-5H-thiazolo[3,2-a]pyrimidin-5-ones. researchgate.net The reaction conditions can be controlled to favor either cyclization or sulfonation of the cyclized product. researchgate.net

The reaction of 2-aminothiazoles with 1,3-dicarbonyl compounds, such as ethyl acetoacetate, in the presence of an acid catalyst like acetic acid or polyphosphoric acid, is a well-established method for constructing the pyrimidine ring, leading to 5H- ncfu.rukubsu.ruthiazolo[3,2-a]pyrimidin-5-one derivatives. researchgate.net These can be further functionalized, for example, through nitration and subsequent reduction to introduce an amino group at the 6-position. researchgate.net

Fusion of Pyrimidine-2-thiones with Electrophiles

The fusion of a thiazole ring onto a pyrimidine-2-thione core is a versatile approach for synthesizing 5H-thiazolo[3,2-a]pyrimidine derivatives. This can be achieved by reacting 3,4-dihydropyrimidin-2(1H)-thiones with various electrophiles.

For instance, the reaction of tetrahydropyrimidine-2-thiones with halocarboxylic acid esters or 3-bromopentane-2,4-dione (B1269506) provides a convenient route to 5H-thiazolo[3,2-a]pyrimidines. osi.lv Similarly, the reaction of pyrimidine-2-thiones with chloroacetyl chloride or a combination of chloroacetic acid, acetic anhydride, and an aldehyde can lead to the formation of fused thiazolo[3,2-a]pyrimidine systems. researchgate.net The Biginelli condensation, which produces 1,2,3,4-tetrahydropyrimidine-2-thiones, often serves as the initial step to generate the necessary pyrimidine-2-thione precursors for these cyclization reactions. researchgate.net

A tandem cyclization reaction mediated by KI/K2S2O8 has been developed for the synthesis of 5H-thiazolo[3,2-a]pyrimidines from enaminones and 3,4-dihydropyrimidin-2(1H)-thiones. researchgate.net This method features the formation of both C-S and C-N bonds in a single pot under inexpensive, base-free, and transition-metal-free conditions. researchgate.net

Mannich-Type Cyclization Protocols

Mannich-type reactions provide a valuable pathway for the synthesis of certain 5H-thiazolo[3,2-a]pyridine derivatives. An unusual Mannich-type cyclization has been reported involving the reaction of N-methylmorpholinium 4-aryl-3-cyano-6-oxo-1,4,5,6-tetrahydropyridine-2-thiolates with an aliphatic aldehyde, such as 3-(1,3-benzodioxol-5-yl)-2-methylpropanal (ocean propanal), and p-toluidine. ncfu.rukubsu.ru This reaction affords 7-aryl-2-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-[(4-methylphenyl)amino]-5-oxo-2,3,6,7-tetrahydro-5H-thiazolo[3,2-a]pyridine-8-carbonitriles in modest yields. ncfu.rukubsu.ru

It is noteworthy that this reaction is specific to certain aliphatic aldehydes, as reactions with other aldehydes like acetaldehyde (B116499) led to complex mixtures, and aromatic aldehydes did not yield the desired Mannich-type products. kubsu.ru The structure of the resulting complex thiazolo[3,2-a]pyridine derivatives has been confirmed by X-ray crystal structure analysis. ncfu.rukubsu.ru This methodology highlights the potential of Mannich reactions for the construction of intricate heterocyclic systems, including macrocycles containing the pyrido[2,1-b] ncfu.rukubsu.ruresearchgate.netthiadiazine unit. researchgate.net

Condensation of Tetrahydropyrimidin-2(1H)-one with 2-Bromo-1-arylethanones

The condensation of tetrahydropyrimidin-2(1H)-one and its 2-thia-analogues with electrophilic reagents represents a key strategy for building fused heterocyclic systems. While the direct condensation with 2-bromo-1-arylethanones to form 5H- ncfu.rukubsu.ruThiazolo[3,2-a]pyridine is not explicitly detailed in the provided context, the principles of such reactions are evident in related syntheses.

For instance, the synthesis of thiazolo[3,2-a]benzimidazoles, a related fused heterocyclic system, often involves the reaction of 2-mercaptobenzimidazoles with α-halo ketones, including 2-bromo-1-arylethanones (phenacyl bromides). nih.gov This reaction proceeds through the formation of an acyclic intermediate, which is then cyclized to the final fused product. nih.gov

Similarly, the synthesis of 3,4-dihydropyrimidin-2(1H)-ones via the Biginelli reaction provides precursors that can be further elaborated. nih.gov While the focus of the provided text is on their activity as adenosine (B11128) receptor antagonists, the chemical scaffold is suitable for further reactions. The reaction of the corresponding 2-thioxo analogues with electrophiles like 2-bromo-1-arylethanones would be a logical extension to form the thiazolo[3,2-a]pyrimidine ring system.

A series of 7-trans-(2-pyridylethenyl)-5H-thiazolo[3,2-a]pyrimidine-5-ones has been synthesized and evaluated for pharmacological activity, indicating that methods for constructing this core structure with various substituents are established. nih.gov

S-Alkylation and Subsequent Intramolecular Cyclization

A fundamental and widely employed strategy for the synthesis of the thiazolo[3,2-a]pyrimidine skeleton involves the initial S-alkylation of a pyrimidine-2-thione precursor followed by an intramolecular cyclization reaction. This two-step process provides a versatile route to various substituted derivatives.

A common approach begins with the reaction of 6-substituted-2-thiouracils with substituted phenacyl halides. This initial step results in the formation of S-alkylated intermediates. Subsequent treatment of these S-alkylated derivatives under different temperature conditions and often in the presence of a strong acid like concentrated sulfuric acid, induces intramolecular cyclization. This cyclization can lead to the formation of 3-(substituted phenyl)-5H-thiazolo[3,2-a]pyrimidin-5-ones. researchgate.net The reaction conditions can also be modulated to achieve sulfonation of the cyclized product, yielding the corresponding sulfonic acid derivatives. researchgate.net

Similarly, thiazolo[3,2-a]pyrimidines can be obtained in good yields by reacting 4-aryl-substituted 3,4-dihydropyrimidine(1H)-2-thiones with methyl chloroacetate (B1199739) in boiling toluene. researchgate.net This reaction proceeds via S-alkylation followed by an intramolecular heterocyclization. researchgate.net Another variation involves the cyclodehydration of ethyl 6-methyl-4-(substituted)phenyl-2-(substituted)-phenacylthio-1,4-dihydropyrimidine-5-carboxylate hydrobromide intermediates using polyphosphoric acid (PPA) to yield the corresponding thiazolo[3,2-a]pyrimidine compounds. nih.gov

Table 1: Synthesis via S-Alkylation and Intramolecular Cyclization

Starting Material Reagent Conditions Product
6-substituted-2-thiouracils Substituted phenacyl halides, H₂SO₄ Varies (temperature dependent) 3-(substituted phenyl)-5H-thiazolo[3,2-a]pyrimidin-5-ones
4-aryl-substituted 3,4-dihydropyrimidine(1H)-2-thiones Methyl chloroacetate Toluene, boiling Thiazolo[3,2-a]pyrimidines

Regioselective Synthesis of Isomers

The regioselectivity of the cyclization step is a critical aspect of thiazolo[3,2-a]pyrimidine synthesis, as different isomers can exhibit distinct biological activities. The substitution pattern on the initial pyrimidine ring often dictates the course of the reaction.

For instance, the reaction of chloroethynylphosphonates with substituted 2-thiouracils demonstrates a high degree of regioselectivity. When 6-substituted 2-thiouracils bearing electron-donating groups (like methyl or phenyl) are used, the cyclization occurs with high regioselectivity through the N³-nitrogen atom, leading to the formation of 3-phosphonylated thiazolo[3,2-a]-5-oxopyrimidines in good yields. researchgate.net In contrast, with unsubstituted and 5-methyl-2-thiouracils, the cyclization predominantly happens through the N¹ atom, resulting in a mixture of thiazolo[3,2-a]-7- and 5-oxopyrimidines. researchgate.net

A convergent one-pot reaction has also been developed for the regioselective synthesis of novel 2-arylidene thiazolo[2,3-a]pyrimidine derivatives. This method utilizes 6-ethylthiouracil, bromoacetic acid, anhydrous sodium acetate (B1210297), acetic anhydride, acetic acid, and a suitable aldehyde. Crystallographic studies have confirmed the formation of a single regioisomer. rsc.org

Synthetic Routes for Specific Functionalized Derivatives

The development of synthetic routes to specifically functionalized thiazolo[3,2-a]pyrimidine derivatives is essential for structure-activity relationship studies and the optimization of biological activity.

Thiazolo[3,2-a]pyrimidine-6,8-dicarbonitrile Derivatives

While a specific synthesis for thiazolo[3,2-a]pyrimidine-6,8-dicarbonitrile was not found in the reviewed literature, a general approach to introduce cyano groups onto the pyrimidine ring can be proposed based on established methodologies. A potential route could involve the use of a starting pyrimidine precursor already bearing cyano groups or the introduction of these groups at a later stage of the synthesis. For example, a multi-component reaction involving a dicyano-substituted active methylene (B1212753) compound could potentially be adapted to construct the desired dicarbonitrile-functionalized thiazolopyrimidine core. Further research is needed to develop a specific and efficient synthesis for this class of derivatives.

Phosphonylated Thiazolo[3,2-a]oxopyrimidines

A series of 3(2)-phosphonylated thiazolo[3,2-a]oxopyrimidines has been synthesized for the first time through the reaction of chloroethynylphosphonates with both unsubstituted and 5(6)-substituted 2-thiouracils. researchgate.net The regioselectivity of this reaction is highly dependent on the substituents on the 2-thiouracil (B1096) ring. With 6-substituted 2-thiouracils having electron-donating groups, cyclization proceeds with high regioselectivity via the N³-nitrogen atom to give 3-phosphonylated thiazolo[3,2-a]-5-oxopyrimidines. researchgate.net However, for unsubstituted and 5-methyl-2-thiouracils, cyclization occurs mainly at the N¹ atom, yielding a mixture of thiazolo[3,2-a]-7- and 5-oxopyrimidines. researchgate.net A significant shift in regioselectivity is observed with 6-trifluoromethyl-2-thiouracil, which results in a 1:1 mixture of 2- and 3-phosphonylated 5-oxothiazolopyrimidines. researchgate.net

Table 2: Regioselective Synthesis of Phosphonylated Thiazolo[3,2-a]oxopyrimidines

2-Thiouracil Substituent Cyclization Position Major Product
6-Alkyl/Aryl (electron-donating) 3-Phosphonylated thiazolo[3,2-a]-5-oxopyrimidines
Unsubstituted or 5-Methyl N¹ (predominantly) Mixture of thiazolo[3,2-a]-7- and 5-oxopyrimidines

Arylazo-1,3-thiazolopyrimidine and Arylazo-1,3-thiazolopyridopyrimidine Derivatives

A novel series of arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives has been synthesized. The key intermediates in this synthesis are novel 6-aryl-4-(2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)-3,4-dihydropyrimidine-2(1H)-thione and 5-aryl-7-(2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one scaffolds. The structural confirmation of both the intermediate and final products was achieved using IR, UV, ¹H/¹³C-NMR, and mass spectrometry. This synthetic strategy aims to combine the biologically active thiazole, pyrimidine, and azo pharmacophores into a single molecule to explore new compounds with potential antimicrobial activities.

Derivatization and Structural Diversification of 5h 1 2 Thiazolo 3,2 a Pyridine Scaffolds

Chemical Transformations at Key Positions

Functionalization of the thiazolopyridine ring system can be achieved through targeted chemical reactions at specific positions. These transformations include acylation of amino substituents, nitration followed by reduction, and other modifications influenced by the electronic nature of existing groups on the scaffold.

The introduction of acyl groups onto amino-substituted thiazolopyridine derivatives is a common strategy for structural diversification. In a related series of compounds, 5H-thiazolo[3,2-a]pyrimidin-5-ones, the amino group at the 7-position has been successfully acylated to produce various amide derivatives. researchgate.net This type of transformation is significant as it can modulate the electronic and steric properties of the molecule. The acylation is typically achieved by reacting the amino-substituted compound with an appropriate acylating agent. For instance, the reaction of 2-amino-5-R-benzyl-1,3-thiazoles with acid chlorides in the presence of a base like triethylamine (B128534) is a known method for producing N-acylated products. nih.gov While on a different core, this demonstrates a standard procedure applicable to amino-thiazolopyridines.

Nitration is a key electrophilic substitution reaction used to introduce a nitro (NO₂) group onto the thiazolopyridine ring, which can then serve as a handle for further functionalization. For example, 5H- researchgate.netrsc.orgthiazolo[3,2-a]pyrimidin-5-one derivatives have been nitrated using a mixture of nitric and sulfuric acid to yield 6-nitro compounds. researchgate.net In other synthetic routes, highly functionalized 8-nitro-3,7-dihydro-2H-thiazolo[3,2-a]pyridine derivatives have been synthesized through a multi-component cascade reaction. rsc.orgnih.govresearchgate.net The reaction of pyridine (B92270) compounds with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium intermediate, which then rearranges, is a known mechanism for pyridine nitration. rsc.orgntnu.no

The resulting nitro group is a versatile intermediate, most commonly reduced to an amino (NH₂) group. This reduction can be accomplished using various reagents. researchgate.net Common methods for reducing aromatic nitro groups to amines include catalytic hydrogenation with reagents like palladium on carbon (H₂ + Pd/C) or Raney nickel, and chemical reduction using metals like iron (Fe) or zinc (Zn) in acidic conditions, or tin(II) chloride (SnCl₂). commonorganicchemistry.com The reduction of 3-nitro-1,2,4-triazol-5-one (NTO) to 3-amino-1,2,4-triazol-5-one using a hematite-Fe²⁺ redox couple has also been demonstrated, highlighting an environmentally relevant reduction process. nih.gov The resulting amine can then undergo further reactions, such as the acylation described previously.

A summary of representative nitrated thiazolopyridine derivatives is presented below.

Compound NameStructureReference
(E)-5-Amino-N'-(1-(4-bromophenyl)ethylidene)-7-(4-chlorophenyl)-8-nitro-3,7-dihydro-2H-thiazolo[3,2-a]pyridine-6-carbohydrazide nih.gov
(E)-5-Amino-7-(3-chlorophenyl)-N'-(1-(4-chlorophenyl)ethylidene)-8-nitro-3,7-dihydro-2H-thiazolo[3,2-a]pyridine-6-carbohydrazide nih.gov

The reactivity and orientation of subsequent functionalization on the thiazolopyridine ring are heavily influenced by the electronic properties of existing substituents. Electron-withdrawing groups, such as the nitro group, and nucleophilic groups dictate the course of further chemical transformations.

A highly efficient five-component cascade reaction has been developed to synthesize highly functionalized thiazolo[3,2-a]pyridine derivatives. rsc.orgnih.gov This reaction involves a domino sequence of N,S-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and N-cyclization. nih.govresearchgate.net The presence of various functional groups on the reactants, including cyanoacetohydrazide, acetophenones, and aromatic aldehydes, directs this complex series of events to produce a single, highly substituted product. nih.gov The methodology tolerates a wide variety of functional groups on the aromatic aldehydes and acetophenones used as starting materials. rsc.orgnih.gov

The functionalization of pyridine rings, in general, is a well-studied area. The presence of electron-donating or electron-withdrawing groups on the pyridine ring can influence the outcome of C-H functionalization reactions. nih.gov For instance, in the vicarious nucleophilic substitution of 3-nitropyridines, the nitro group directs the amination to the para position. ntnu.no

Generation of Novel Fused Polycyclic Systems Containing the Thiazolopyridine Moiety

The 5H- researchgate.netrsc.orgthiazolo[3,2-a]pyridine scaffold can serve as a foundational building block for the synthesis of more complex, fused polycyclic heterocyclic systems. These larger structures are created by constructing additional rings onto the existing thiazolopyridine framework.

Strategies for fusing new rings onto a pyridine core often involve intramolecular cyclization reactions. For example, 1,2,4-triazolo[1,5-a]pyridines can be synthesized from 2-aminopyridines through the cyclization of an N-(pyrid-2-yl)formamidoxime intermediate. organic-chemistry.org Another approach involves the PIFA-mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides, which proceeds through a direct metal-free oxidative N-N bond formation to create the fused triazole ring. organic-chemistry.org Similarly, researchgate.netnih.govcommonorganicchemistry.comtriazolo[4,3-a]pyridines can be formed via the palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by a dehydration/cyclization step. organic-chemistry.org

These established methods for pyridine annulation could be adapted to amino- or halo-substituted thiazolopyridines to generate novel thiazolo-triazolo-pyridine fused systems. The synthesis of highly fused pyrano[2,3-b]pyridines has been achieved via Rh(III)-catalyzed C-H bond activation and an intramolecular cascade annulation, demonstrating a modern approach to building complex fused systems under mild conditions. nih.gov Exploring such cascade reactions starting from appropriately functionalized 5H- researchgate.netrsc.orgthiazolo[3,2-a]pyridines could yield a diverse library of novel polycyclic compounds.

Structure Activity Relationship Sar Studies of 5h 1 2 Thiazolo 3,2 a Pyridine Derivatives

Impact of Substituent Electronic and Steric Properties on Biological Activity

The biological activity of 5H- nih.govspu.edu.syThiazolo[3,2-a]pyridine derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic core. Both electronic and steric factors play a critical role in modulating the interaction of these compounds with their biological targets.

Influence of Electron-Withdrawing Groups

The electronic properties of substituents, particularly their ability to withdraw or donate electrons, are a key determinant of the biological activity of 5H- nih.govspu.edu.syThiazolo[3,2-a]pyridine derivatives. Research has shown that the introduction of electron-withdrawing groups can significantly enhance the therapeutic potential of these compounds in certain contexts.

A study on a series of 5H- nih.govspu.edu.sythiazolo[3,2-a]pyrido[3,2-e]pyrimidin-5-one derivatives, which share a common thiazolo-pyridine core, demonstrated that the presence of electron-withdrawing substituents at the 3-position of the thiazole (B1198619) ring enhances both diuretic and saliuretic activities. nih.gov This suggests that reducing the electron density at this position is favorable for this particular biological effect. Similarly, in a study of thieno[2,3-b]pyridine (B153569) derivatives, the presence of a cyano (-CN) group, a potent electron-withdrawing group, was found to be crucial for their inhibitory activity against the FOXM1 transcription factor. nih.gov

The following table summarizes the effect of various electron-withdrawing groups on the biological activity of related heterocyclic systems.

SubstituentPositionCompound ClassObserved Effect on ActivityReference
Electron-withdrawing groups3-position5H- nih.govspu.edu.sythiazolo[3,2-a]pyrido[3,2-e]pyrimidin-5-onesEnhancement of diuretic and saliuretic activities nih.gov
-CN2-position of phenyl ringThieno[2,3-b]pyridinesCrucial for FOXM1 inhibitory activity nih.gov
Electron-withdrawing groupsSide armPhenylpyrazole oximesEnhanced insecticidal activity nih.gov

Influence of Ring Hydrogenation and Saturation on Biological Profiles

Modification of the degree of saturation within the 5H- nih.govspu.edu.syThiazolo[3,2-a]pyridine ring system is another powerful strategy to modulate biological activity. The hydrogenation of specific rings can alter the three-dimensional shape, flexibility, and electronic properties of the molecule, leading to a different pharmacological profile.

A notable example is the investigation of 8,9-hydrogenated derivatives of 5H- nih.govspu.edu.sythiazolo[3,2-a]pyrido[3,2-e]pyrimidin-5-ones. nih.gov The saturation of the pyridine (B92270) ring in these compounds was explored in conjunction with substitutions at other positions to understand its impact on diuretic and natriuretic activities. This highlights that changes in the planarity and conformation of the molecule due to hydrogenation can significantly affect how it fits into a biological target.

In a related context, the synthesis of 3,7-dihydro-2H-thiazolo[3,2-a]pyridine derivatives, where the thiazole ring is partially saturated, has been achieved, creating a library of compounds with potential for diverse biological activities. rsc.orgnih.gov The move from a planar aromatic thiazole ring to a more flexible thiazolidine (B150603) ring can impact receptor binding and pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. These models are invaluable in drug discovery for predicting the activity of novel compounds and for understanding the key molecular features that drive a particular biological response.

Partial Least Squares (PLS) Analysis

Partial Least Squares (PLS) analysis is a statistical method that is particularly useful for analyzing data with more variables than observations, a common scenario in QSAR studies. PLS can handle multicollinearity among descriptors and is effective in building predictive models.

A significant application of PLS analysis was demonstrated in a study of new 5H- nih.govspu.edu.sythiazolo[3,2-a]pyrido[3,2-e]pyrimidin-5-one derivatives. nih.gov In this research, regression equations were calculated using the PLS method to establish a quantitative relationship between the structural features of the compounds and their diuretic, natriuretic, and kaliuretic activities. The models were validated using the leave-one-out cross-validation technique, confirming their predictive power. The analysis revealed that an increase in the formal charge on atoms N9a and C9b was correlated with an increase in diuretic and natriuretic activities. nih.gov

Correlating Structural Modifications with Selectivity Enhancements

Achieving selectivity for a specific biological target is a major goal in drug design to minimize off-target effects and improve the therapeutic index. Structural modifications of the 5H- nih.govspu.edu.syThiazolo[3,2-a]pyridine scaffold have been shown to enhance selectivity for particular enzymes or receptors.

For instance, a study on a series of thiazolo[3,2-a]pyridine derivatives identified a compound, 5d, that exhibited selective cytotoxicity towards the HCT-116 tumor cell line, while showing less toxicity to normal mice lymphocytes. nih.gov This selectivity was attributed to the specific substitution pattern on the thiazolo[3,2-a]pyridine core.

In a related heterocyclic system, thiazolo[5,4-b]pyridine (B1319707) derivatives were designed as potent phosphoinositide 3-kinase (PI3K) inhibitors. mdpi.com Through structural modifications, a compound was identified that showed highly potent inhibition of PI3Kα, PI3Kγ, and PI3Kδ isoforms, with an approximately 10-fold higher IC50 value for the PI3Kβ isoform, demonstrating isoform selectivity. mdpi.com The key to this selectivity was found in the interaction of the 2-pyridyl thiazolo[5,4-b]pyridine scaffold within the ATP binding pocket of the PI3Kα kinase, forming specific hydrogen bond interactions. mdpi.com

The table below illustrates examples of structural modifications leading to enhanced selectivity.

Compound ClassStructural ModificationBiological TargetObserved SelectivityReference
Thiazolo[3,2-a]pyridine derivativesSpecific substitution pattern (compound 5d)HCT-116 tumor cells vs. normal lymphocytesSelective cytotoxicity to HCT-116 cells nih.gov
Thiazolo[5,4-b]pyridine derivatives2-pyridyl substitutionPI3K isoformsSelective inhibition of PI3Kα, γ, and δ over β mdpi.com

Molecular Mechanisms of Action for 5h 1 2 Thiazolo 3,2 a Pyridine Derivatives

Interaction with Enzyme and Receptor Targets

The biological activity of 5H- nih.govnih.govthiazolo[3,2-a]pyridine derivatives is fundamentally linked to their ability to interact with various enzymes and receptors, leading to the modulation of critical signaling pathways. Research has shown that these compounds can act as inhibitors of several key enzymes. For instance, certain thiazolo[5,4-b]pyridine (B1319707) analogues have been identified as potent inhibitors of phosphoinositide 3-kinases (PI3Ks). nih.govnih.gov The PI3K signaling pathway is crucial for cell growth, proliferation, and survival, and its abnormal activation is a hallmark of many cancers. nih.gov

Furthermore, derivatives of the related thiazole (B1198619) framework have demonstrated inhibitory activity against enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism. The ability to inhibit these enzymes suggests a potential role for these compounds in managing conditions related to carbohydrate metabolism. Another significant target for some thiazolopyridine derivatives is the bacterial enzyme DNA gyrase B, highlighting their potential as antibacterial agents. nih.gov

The versatility of the thiazolopyridine scaffold allows for chemical modifications that can be tailored to achieve desired interactions with specific biological targets. The nature and position of substituents on the heterocyclic core play a crucial role in determining the binding affinity and selectivity towards these enzymes and receptors.

Modulation of Kinase Activity (e.g., PDGFR β, EGFR, CDK4/cyclin D1)

A significant mechanism through which 5H- nih.govnih.govthiazolo[3,2-a]pyridine and its related isomers exert their biological effects is by modulating the activity of various protein kinases. These enzymes are critical components of signaling cascades that control cellular processes such as proliferation, differentiation, and survival.

Phosphoinositide 3-Kinase (PI3K) Inhibition: Novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been synthesized and shown to be potent inhibitors of PI3K. nih.govnih.gov One representative compound, 19a , exhibited nanomolar inhibitory activity against PI3Kα, PI3Kγ, and PI3Kδ isoforms. nih.govnih.gov Docking studies revealed that the N-heterocyclic core of this compound fits into the ATP binding pocket of the PI3Kα kinase, forming key hydrogen bond interactions. nih.gov The structure-activity relationship studies highlighted the importance of a sulfonamide group and a pyridyl moiety attached to the thiazolo[5,4-b]pyridine core for potent inhibitory activity. nih.govnih.gov

CompoundTarget IsoformIC50 (nM)
19a PI3Kα3.6
PI3Kβ>50
PI3Kγ~10
PI3Kδ~10
19b (2-chloro-4-florophenyl sulfonamide)PI3KαPotent
19c (5-chlorothiophene-2-sulfonamide)PI3KαPotent
Data sourced from studies on thiazolo[5,4-b]pyridine derivatives. nih.govnih.gov

Cyclin-Dependent Kinase 4 (CDK4)/cyclin D1 Modulation: The cell cycle is a tightly regulated process, and its dysregulation is a common feature of cancer. Cyclin-dependent kinases (CDKs) in complex with their cyclin partners are central to cell cycle progression. Overexpression of Cyclin D1 and CDK4 can lead to resistance to CDK4/6 inhibitors in breast cancer. While direct inhibition of CDK4/cyclin D1 by 5H- nih.govnih.govthiazolo[3,2-a]pyridine derivatives is an area of ongoing research, the broader class of heterocyclic compounds is being explored for this purpose. The modulation of pathways that lead to increased levels of Cyclin D1 and CDK4, such as the PI3K/mTOR pathway, presents a viable strategy. Inhibiting PI3K, as demonstrated by some thiazolopyridine derivatives, could indirectly affect the levels of these cell cycle proteins.

Interference with Nucleic Acid Functions (e.g., DNA synthesis, DNA gyrase B subunit)

Certain derivatives of the thiazolopyridine scaffold have been identified as potent inhibitors of bacterial DNA gyrase, a type II topoisomerase that is essential for DNA replication, transcription, and repair. This enzyme introduces negative supercoils into DNA, a process that is critical for bacterial cell viability. The inhibition of DNA gyrase leads to the disruption of DNA synthesis and ultimately results in bacterial cell death.

Thiazolopyridine ureas, for example, have been developed as novel antitubercular agents that act by inhibiting the DNA gyrase B (GyrB) subunit. nih.gov The GyrB subunit contains the ATPase domain, which is responsible for providing the energy for the enzyme's supercoiling activity. By binding to this subunit, the thiazolopyridine derivatives prevent ATP hydrolysis, thereby inactivating the enzyme.

The discovery of these inhibitors is significant, as DNA gyrase is a well-validated and highly conserved target in bacteria, and there are structural differences between bacterial and eukaryotic topoisomerases that can be exploited for selective toxicity. This makes DNA gyrase an attractive target for the development of new antibacterial drugs with a broad spectrum of activity.

Compound ClassTarget EnzymeSubunitMechanism
Thiazolopyridine ureasDNA GyraseGyrase B (GyrB)ATPase inhibition
Based on findings for thiazolopyridine derivatives. nih.gov

Protein-Protein Interaction Modulation

The modulation of protein-protein interactions (PPIs) is an emerging and significant strategy in drug discovery. These interactions are fundamental to most cellular processes, and their dysregulation is implicated in numerous diseases.

Targeting Bacterial Pilus Biogenesis (e.g., PapD)

Information on the specific targeting of bacterial pilus biogenesis, particularly the chaperone protein PapD, by 5H- nih.govnih.govthiazolo[3,2-a]pyridine derivatives is not available in the provided search results.

Modulating Viral Regulatory Protein Interactions (e.g., HBx-DDB1)

A key example of PPI modulation by related compounds involves the hepatitis B virus (HBV) regulatory protein, HBx. HBx plays a crucial role in HBV replication and is known to interact with several cellular proteins to exert its function. One of the most well-characterized binding partners of HBx is the damage-specific DNA binding protein 1 (DDB1). nih.gov The interaction between HBx and DDB1 is critical for maximal HBV replication. nih.gov

HBx is thought to recruit the DDB1-containing E3 ubiquitin ligase complex to target cellular restriction factors for degradation, thereby creating a more favorable environment for viral replication. For instance, the HBx-DDB1 complex has been implicated in the degradation of the "structural maintenance of chromosomes" (Smc) complex Smc5/6, a host restriction factor that suppresses HBV transcription. More recent findings indicate that HBx also mediates the degradation of WD repeat domain 77 protein (WDR77) via the DDB1-containing E3 ligase. WDR77 enhances the activity of PRMT5, a protein that negatively regulates HBV transcription. By promoting the degradation of WDR77, HBx effectively enhances viral replication.

The development of small molecules that can disrupt the HBx-DDB1 interaction is a promising therapeutic strategy for the treatment of chronic hepatitis B. While specific 5H- nih.govnih.govthiazolo[3,2-a]pyridine derivatives have not been explicitly identified as modulators of this interaction in the provided results, the broader field of small molecule inhibitors targeting this PPI is an active area of research.

Enzyme Inhibition Kinetics and Binding Specificity (e.g., α-amylase)

Derivatives of the thiazole framework have been evaluated for their ability to inhibit key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. These enzymes are responsible for the breakdown of complex carbohydrates into simpler sugars, which are then absorbed into the bloodstream. Inhibition of these enzymes can help to control postprandial hyperglycemia, a key aspect in the management of type 2 diabetes.

In a study evaluating novel thiazolone derivatives, several compounds demonstrated significant inhibitory activity against both α-glucosidase and α-amylase. For instance, compounds 3, 5, and 7 were identified as the most effective α-glucosidase inhibitors, while compounds 4 and 7 showed the best inhibitory effect against α-amylase, with IC50 values comparable to the control drug, acarbose (B1664774).

Molecular docking studies have provided insights into the binding modes of these inhibitors. These studies suggest that the thiazolone derivatives can fit into the active sites of α-glucosidase and α-amylase, forming interactions with key amino acid residues that are crucial for the enzymes' catalytic activity. The binding affinity and specificity of these inhibitors are influenced by the nature of the substituents on the thiazole ring.

CompoundEnzyme TargetInhibitory Effect
3 α-glucosidaseMost effective
4 α-amylaseBest effect (IC50 near acarbose)
5 α-glucosidaseMost effective
7 α-glucosidaseMost effective
α-amylaseBest effect (IC50 near acarbose)
Based on a study of novel thiazolone derivatives.

Computational and Theoretical Investigations of 5h 1 2 Thiazolo 3,2 a Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methodologies like Density Functional Theory (DFT) are routinely used to predict molecular geometries, vibrational frequencies, and electronic characteristics.

Density Functional Theory (DFT) Applications

DFT is a workhorse of modern computational chemistry, offering a good balance between accuracy and computational cost. It is extensively used for a wide range of molecular property predictions.

A geometric optimization using DFT would provide the most stable three-dimensional structure of 5H- nih.govchemrevlett.comThiazolo[3,2-a]pyridine, detailing bond lengths, bond angles, and dihedral angles. Subsequent vibrational analysis would confirm that the optimized structure is a true minimum on the potential energy surface and would yield the theoretical vibrational frequencies, which can be correlated with experimental infrared and Raman spectra.

Analysis of the electronic structure provides insights into the chemical reactivity and optical properties of a molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding electron-donating and accepting abilities, respectively. The HOMO-LUMO energy gap is an indicator of chemical stability. The dipole moment describes the polarity of the molecule, while polarizability and hyperpolarizability are related to its response to an external electric field and are important for nonlinear optical applications.

Detailed values for the HOMO-LUMO gap, dipole moment, polarizability, and hyperpolarizability for the parent 5H- nih.govchemrevlett.comThiazolo[3,2-a]pyridine have not been found in the existing literature.

Specific values for the global reactivity descriptors of 5H- nih.govchemrevlett.comThiazolo[3,2-a]pyridine are not documented in the reviewed scientific papers.

Natural Bonding Orbital (NBO) Analysis for Delocalization and Hyperconjugation

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the electron delocalization and hyperconjugative interactions within a molecule. It examines the interactions between filled and empty orbitals, quantifying their energetic significance. This analysis is particularly useful for understanding the nature of bonding and the distribution of electron density in conjugated systems.

A specific NBO analysis for 5H- nih.govchemrevlett.comThiazolo[3,2-a]pyridine, detailing the key donor-acceptor interactions and their stabilization energies, is not available in the public domain.

Aromaticity Assessments (e.g., NICS)

The assessment of aromaticity is crucial for understanding the stability and reactivity of cyclic and heterocyclic compounds. The Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for quantifying aromaticity. Negative NICS values inside a ring are indicative of aromatic character, while positive values suggest anti-aromaticity.

Thermodynamic and Kinetic Reaction Pathway Analysis

Computational chemistry offers a powerful lens through which to examine the thermodynamics and kinetics of chemical reactions, providing insights into reaction mechanisms, transition states, and product stability. For heterocyclic systems like thiazolopyridines, Density Functional Theory (DFT) is a commonly employed method to elucidate reaction pathways.

Studies on related fused heterocyclic systems demonstrate the utility of these approaches. For instance, a theoretical study on the isomerization of pyridyl-substituted triazolopyridines was conducted using DFT calculations to map the ring-chain-ring isomerization pathway. nih.gov This analysis proposed a detailed multi-step mechanism, with the calculations helping to conclude that the ratio of isomers is dependent on the electronic properties of the substituents. nih.govresearchgate.net

In a similar vein, the synthesis of dialkyl 5-oxo-5H- nih.govnih.govthiazolo[3,2-a]pyrimidine-2,3-dicarboxylate derivatives, which share a core structural motif with the target compound, has been analyzed computationally. chemrevlett.com Using the CAM-B3LYP/6-311G(d,p) level of theory, researchers calculated frontier molecular orbital energies (HOMO-LUMO), energy gaps, hardness, chemical potential, and electrophilicity for possible isomers. chemrevlett.com This type of analysis is critical for predicting the most thermodynamically stable product. The study found that a larger HOMO-LUMO gap corresponded to greater stability, in line with the principle of maximum hardness. chemrevlett.com Such computational evaluations are vital for rationalizing reaction outcomes and guiding synthetic strategies toward desired products under kinetic or thermodynamic control.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering critical insights into the conformational flexibility and stability of a ligand when bound to its biological target. This method is particularly valuable for assessing the stability of interactions predicted by molecular docking.

A pertinent example is the computational analysis of novel thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives designed as potential anti-diabetic agents. nih.gov Researchers performed a 100-nanosecond MD simulation on the most promising compound (4e) complexed with its target enzyme, α-amylase, to validate the docking results. nih.gov The stability of the protein-ligand complex was assessed by monitoring the Root-Mean-Square Deviation (RMSD) of the Cα atoms over the simulation period. The results showed that the complex achieved stability after approximately 25 nanoseconds, maintaining this stability with only minor fluctuations for the remainder of the simulation. nih.gov

Further analysis using the Root-Mean-Square Fluctuation (RMSF) helps to identify which parts of the protein and ligand are flexible and which are stable. The RMSF results for the thiazolo[3,2-a]pyridine derivative complex indicated specific amino acid residues that interacted consistently with the ligand throughout the simulation, confirming a stable binding mode. nih.gov These simulations are crucial for confirming that the predicted binding is not a transient event but a stable interaction, which is a prerequisite for a potential drug candidate.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.com It is widely used in drug design to predict how a ligand, such as a 5H- nih.govnih.govThiazolo[3,2-a]pyridine derivative, interacts with a biological target, typically a protein or enzyme. This method helps in understanding the structural basis of inhibitory activity and guiding the synthesis of more potent compounds. Thiazolopyridine derivatives have been investigated as inhibitors of various targets, including α-amylase, cyclin-dependent kinases (CDKs), and proteins involved in cancer progression. nih.govnih.govnih.gov

Docking algorithms score different binding poses to estimate the binding affinity, often expressed as a docking score in kcal/mol, where a more negative value indicates a stronger predicted interaction.

For example, a series of novel thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives were docked into the active site of pancreatic α-amylase (PDB ID: 4W93) to evaluate their potential as anti-diabetic agents. nih.gov The study found that the derivatives had favorable inhibitory properties, with the most potent compound, 4e , achieving a docking score of -7.43 kcal/mol. nih.gov In another study, the thiazolopyridine derivative AV25R was screened against a panel of cancer-related proteins. The results indicated that AV25R has a high binding affinity for several targets known to regulate cell proliferation, including Epidermal Growth Factor Receptor (EGFR), Mitogen-activated protein kinase 11 (MAP11), and Proto-oncogene MDM2. nih.govnih.gov Similarly, docking studies of a novel thiazolo[5,4-b]pyridine (B1319707) derivative against cancer targets revealed significant binding affinities, suggesting its potential as an anticancer agent. actascientific.com

Table 1: Predicted Binding Affinities of Thiazolopyridine Derivatives for Various Protein Targets This table is interactive. You can sort and filter the data.

Compound Class Target Protein PDB ID Best Docking Score (kcal/mol) Reference
Thiazolo[3,2-a]pyridine-dicarbonitrile α-Amylase 4W93 -7.43 nih.gov
Thiazolopyridine AV25R FKB1A 1FKG -12.34 nih.gov
Triazolopyridine/Pyridotriazine Glucosamine-6-phosphate synthase - -6.08 to -7.84 mdpi.com
Thiazolo[5,4-b]pyridine Breast Cancer Target 3hp5 - actascientific.com
Thiazolopyridine AV25R EGFR - High Affinity nih.govnih.gov
Thiazolopyridine AV25R MAP11 - High Affinity nih.govnih.gov
Thiazolopyridine AV25R MDM2 - High Affinity nih.govnih.gov

Beyond predicting binding affinity, molecular docking elucidates the specific interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—between the ligand and the amino acid residues in the target's active site.

In the study of thiazolo[3,2-a]pyridine-dicarbonitrile derivatives, MD simulations following the docking showed that the top compound, 4e , formed stable interactions with a host of residues in the α-amylase active site. Key interacting residues included Trp58, Trp59, Tyr62, Gln63, Asp197, and His299. nih.gov For a different scaffold, a thiazolo[5,4-b]pyridine derivative docked against a breast cancer-related protein (PDB ID: 3hp5), two hydrogen bonds were identified with the residues GLY-9 and GLY-92, alongside hydrophobic interactions with Val-66 and ALA-91, and a pi-pi interaction with PHE-192. actascientific.com When the same compound was docked with a prostate cancer target, it formed four hydrogen bonds with ASN-61. actascientific.com

These detailed interaction maps are invaluable for structure-activity relationship (SAR) studies, allowing medicinal chemists to design modifications to the thiazolopyridine scaffold to enhance binding affinity and selectivity for the target protein.

Table 2: Key Amino Acid Interactions for Thiazolopyridine Derivatives This table is interactive. You can sort and filter the data.

Compound/Derivative Target Protein Interacting Amino Acid Residues Interaction Type Reference
Thiazolo[3,2-a]pyridine-dicarbonitrile (4e) α-Amylase Trp58, Trp59, Tyr62, Gln63, His101, etc. Not specified nih.gov
Thiazolo[5,4-b]pyridine Breast Cancer (3hp5) GLY-9, GLY-92 Hydrogen Bond actascientific.com
Thiazolo[5,4-b]pyridine Breast Cancer (3hp5) Val-66, ALA-91 Hydrophobic actascientific.com
Thiazolo[5,4-b]pyridine Breast Cancer (3hp5) PHE-192 Pi-pi interaction actascientific.com
Thiazolo[5,4-b]pyridine Prostate Cancer ASN-61 Hydrogen Bond actascientific.com
Pyridone-based ligand Cannabinoid Receptor 2 (CB2R) V113, V261, M265 Hydrophobic nih.gov
Pyridone-based ligand Cannabinoid Receptor 2 (CB2R) F117, F183 π-π interaction nih.gov

Cheminformatics and In Silico Screening

Cheminformatics and in silico screening are pivotal in modern drug discovery, enabling the rapid evaluation of large libraries of compounds for potential biological activity and drug-like properties. nih.gov These methods significantly accelerate the identification of promising lead candidates by filtering out molecules with predicted undesirable characteristics before committing to costly and time-consuming synthesis and experimental testing. youtube.com

A crucial aspect of drug design is ensuring that a potential drug molecule has favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico tools and online servers like pkCSM and Pre-ADMET are commonly used to predict these pharmacokinetic and toxicity profiles. nih.gov

Computational studies on thiazolo[3,2-a]pyridine derivatives have included ADMET analysis to assess their pharmaceutical potential. For instance, the investigation of thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives included a prediction of their pharmacokinetic and drug-like properties, which suggested they had the potential to be effective and orally bioavailable inhibitors. nih.gov Another study on sulfonamide-pyridine hybrids provides a clear example of how ADMET properties are tabulated and analyzed. nih.gov These predictions assess parameters such as water solubility, intestinal absorption, blood-brain barrier (BBB) permeability, cytochrome P450 (CYP) enzyme inhibition, and potential toxicity (e.g., AMES toxicity, carcinogenicity). Such analyses are essential for prioritizing compounds for further in vivo and in vitro investigation. nih.gov

Table 3: Example of In Silico ADMET Property Prediction for a Compound (Note: This table is a representative example based on typical ADMET prediction studies for heterocyclic compounds and does not represent the parent 5H- nih.govnih.govThiazolo[3,2-a]pyridine, for which specific data is not available.)

Property Predicted Value/Classification Interpretation
Absorption
Water Solubility (logS) -3.5 Moderately Soluble
Caco-2 Permeability (log Papp) > 0.9 High Permeability
Intestinal Absorption (% Abs) > 90% High Absorption
Distribution
VDss (log L/kg) > -0.15 Good Distribution
BBB Permeability (logBB) < -1.0 Low BBB Penetration
Metabolism
CYP2D6 Inhibitor No Unlikely to interfere with CYP2D6 metabolism
CYP3A4 Inhibitor Yes Potential for drug-drug interactions
Excretion
Total Clearance (log ml/min/kg) > 0.5 High Clearance
Toxicity
AMES Toxicity No Non-mutagenic
hERG I Inhibitor No Low risk of cardiotoxicity
Carcinogenicity Negative Non-carcinogenic

Drug Likeness Assessments (e.g., Lipinski's Rule of Five adherence)

The evaluation of a compound's "drug-likeness" is a critical step in modern drug discovery, helping to predict its potential for oral bioavailability and to minimize late-stage failures in clinical trials. One of the most widely used guidelines for this assessment is Lipinski's Rule of Five. numberanalytics.comdrugbank.comunits.it This rule stipulates that a compound is more likely to be orally active if it adheres to a set of specific physicochemical parameters. units.itscfbio-iitd.res.in These parameters are not rigid laws but rather serve as a valuable filter in the early stages of development. numberanalytics.com The rule states that an orally active drug should generally have no more than one violation of the following criteria: a molecular mass less than 500 Daltons, a high lipophilicity (expressed as a LogP) not greater than 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. drugbank.comunits.it

The parent scaffold, 5H- numberanalytics.comnih.govThiazolo[3,2-a]pyridine, has been computationally evaluated to determine its adherence to these principles. The analysis of its computed properties, available through public chemical databases, indicates a high degree of compliance with Lipinski's Rule of Five, suggesting a favorable profile for drug-like characteristics. nih.gov

The properties of 5H- numberanalytics.comnih.govThiazolo[3,2-a]pyridine are summarized below and evaluated against the criteria of Lipinski's Rule of Five. nih.gov

Lipinski's Rule ParameterRule5H- numberanalytics.comnih.govThiazolo[3,2-a]pyridine ValueCompliance
Molecular Weight< 500 g/mol137.20 g/mol nih.govYes
LogP (Lipophilicity)≤ 51.8 nih.govYes
Hydrogen Bond Donors≤ 50 nih.govYes
Hydrogen Bond Acceptors≤ 101 nih.govYes

As the data indicates, 5H- numberanalytics.comnih.govThiazolo[3,2-a]pyridine does not violate any of the criteria set forth by Lipinski's Rule of Five. nih.gov Its low molecular weight and optimal lipophilicity (LogP of 1.8) suggest it is likely to have good absorption and permeation properties. Furthermore, with zero hydrogen bond donors and only one hydrogen bond acceptor, the molecule avoids the excessive polarity that can hinder passage across biological membranes. numberanalytics.comnih.gov This complete adherence makes the 5H- numberanalytics.comnih.govThiazolo[3,2-a]pyridine scaffold an attractive starting point for the development of novel therapeutic agents.

Computational Design of Novel Derivatives with Targeted Properties

The foundational 5H- numberanalytics.comnih.govThiazolo[3,2-a]pyridine scaffold serves as a versatile template for the computational design of novel derivatives aimed at specific biological targets. Modern drug design frequently employs in silico techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, to rationally design compounds with enhanced potency and favorable pharmacokinetic profiles. mdpi.com

Research efforts have focused on modifying the core thiazolo[3,2-a]pyridine structure to create potent inhibitors for various enzymes implicated in disease. For instance, in the pursuit of new antimicrobial agents, a series of novel thiazolo[3,2-a]pyridine derivatives were designed and synthesized to act as DNA gyrase inhibitors. researchgate.net Molecular docking simulations were performed to understand the binding interactions between the designed compounds and the active site of the DNA gyrase enzyme. researchgate.net These computational studies revealed that specific derivatives could fit effectively into the binding pocket, with one particularly potent compound exhibiting a low binding energy and an IC50 value of 7.35 µM. researchgate.net Crucially, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for this lead compound indicated good oral bioavailability and a favorable safety profile, validating the design strategy. researchgate.net

In another example, targeting HIV, a series of thiazolo[3,2-a]pyrimidine derivatives were designed as potential allosteric inhibitors of HIV-1 RNase H. mdpi.com A 3D-QSAR model was constructed to gain deep insights into the structure-activity relationships, leading to the identification of a derivative with significantly increased potency compared to the initial hit compound. mdpi.com Molecular docking and magnesium ion chelation experiments suggested that these inhibitors bind to an allosteric site, presenting a novel mechanism of action. mdpi.com

These examples underscore the power of computational chemistry in tailoring the thiazolo[3,2-a]pyridine scaffold for specific therapeutic applications. By simulating interactions at the molecular level, researchers can prioritize the synthesis of compounds with the highest likelihood of success, thereby accelerating the drug discovery process.

Derivative ClassTargeted Property/EnzymeComputational Method(s) UsedKey Finding
Thiazolo[3,2-a]pyridine derivativesAntimicrobial (DNA Gyrase Inhibition) researchgate.netMolecular Docking, in silico ADMET researchgate.netCompound 2e showed the lowest binding energy (-20.84 Kcal/mol) and an IC50 of 7.35 µM, with predicted oral bioavailability. researchgate.net
Thiazolo[3,2-a]pyrimidine derivativesAntiviral (HIV-1 RNase H Inhibition) mdpi.com3D-QSAR, Molecular Docking mdpi.comCompound A28 showed potent inhibition (IC50 = 4.14 µM) by binding to a novel allosteric site. mdpi.com
Thiazolo[5,4-b]pyridine derivativesAnticancer (EGFR-TK Inhibition) nih.govMolecular Docking nih.govDesigned compounds showed essential hinge interactions, with lead compounds exhibiting potent anticancer activity. nih.gov

Biological and Biomedical Research Applications of 5h 1 2 Thiazolo 3,2 a Pyridine and Its Derivatives

Anticancer Research Perspectives

The quest for novel and more effective anticancer agents is a paramount goal in medicinal chemistry. Derivatives of the 5H- nih.govnih.govthiazolo[3,2-a]pyridine scaffold have emerged as a promising class of compounds in this pursuit. Their mechanism of action is often attributed to their ability to intercalate with DNA, a primary target in cancer therapy, leading to the inhibition of DNA and RNA synthesis or DNA damage. nih.gov

Extensive research has demonstrated the cytotoxic effects of 5H- nih.govnih.govthiazolo[3,2-a]pyridine derivatives against a wide array of human tumor cell lines.

Newly synthesized thiazolo[3,2-a]pyrimidine derivatives have been evaluated for their in vitro anticancer activity against a panel of 60 human tumor cell lines, including leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney. thescipub.com Some of these compounds exhibited significant antitumor activity at low concentrations. thescipub.com For instance, certain derivatives have shown potent to strong anticancer activity against three human tumor cell lines, with some being comparable or even superior to the well-known anticancer drug Doxorubicin. nih.gov

One notable study focused on novel pyridine-thiazole hybrid molecules. Two such derivatives, 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone and another complex ester derivative, displayed high antiproliferative activity against various tumor cell lines, including carcinomas of the colon, breast, and lung, as well as glioblastoma and leukemia. nih.gov Importantly, these compounds showed selectivity for cancer cells over normal human keratinocytes. nih.gov The mechanism of action for these derivatives is suggested to be related to inducing genetic instability in tumor cells. nih.gov

Furthermore, a series of thiazolo[3,2-a]pyrimidines were synthesized and evaluated by the National Cancer Institute (NCI). nih.gov Several of these compounds showed sensitivity against non-small cell lung cancer (Hop-92), ovarian cancer (IGROV1), and melanoma (SK-MEL-2) cell lines. nih.gov Two compounds, in particular, demonstrated significant activity, and their mechanism is thought to involve binding to the minor groove of DNA. nih.gov

Another study highlighted a pyridine-thiazole hybrid that inhibited the growth of all 60 tested cancer cell lines by more than 50%. mdpi.com This compound exhibited both cytostatic and cytotoxic properties, being particularly effective against non-small cell lung cancer, melanoma, colon cancer, and CNS cancer cell lines. mdpi.com

The table below summarizes the activity of selected 5H- nih.govnih.govThiazolo[3,2-a]pyridine derivatives against various cancer cell lines.

Table 1: Anticancer Activity of 5H- nih.govnih.govThiazolo[3,2-a]pyridine Derivatives

Compound/Derivative Cancer Cell Lines Observed Activity Reference
Thiazolo[3,2-a]pyrimidine derivatives Leukemia, Melanoma, Lung, Colon, Brain, Ovary, Breast, Prostate, Kidney Significant in vitro antitumor activities at low concentrations. thescipub.com
Thiazolopyrimidine derivatives (3c, 3d, 4c, 6a, 6b, 7b) Three human tumor cell lines Potent to strong anticancer activity, comparable or superior to Doxorubicin. nih.gov
3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone Colon, Breast, Lung Carcinomas, Glioblastoma, Leukemia High antiproliferative activity. nih.gov
Thiazolo[3,2-a]pyrimidines (24, 34) Non-small cell lung cancer (Hop-92), Ovarian cancer (IGROV1), Melanoma (SK-MEL-2) Significant activity, proposed DNA minor groove binding. nih.gov
Pyridine-thiazole hybrid (Compound 4) 60 cancer cell lines including Non-small cell lung cancer, Melanoma, Colon, CNS Inhibited growth by more than 50%; cytostatic and cytotoxic properties. mdpi.com

Antimicrobial Research (Antibacterial and Antifungal)

The rise of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of new antimicrobial agents. Derivatives of 5H- nih.govnih.govthiazolo[3,2-a]pyridine have demonstrated promising antibacterial and antifungal activities.

A series of 5H-thiazolo[3,2-a]pyrimidin-5-ones and their sulfonic acid derivatives were synthesized and evaluated for their in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria, as well as for their antitubercular activity against Mycobacterium tuberculosis. nih.gov Several of these compounds exhibited good antibacterial and antitubercular properties. nih.gov

In another study, novel thiazole (B1198619) derivatives incorporating a pyridine (B92270) moiety were synthesized and screened for their antimicrobial activities. nih.gov One compound, in particular, displayed good antibacterial activity with Minimum Inhibitory Concentrations (MIC) ranging from 46.9 to 93.7 μg/mL against E. coli, P. aeruginosa, S. aureus, and B. subtilis. nih.gov This same compound also showed potent antifungal activity against C. albicans and Aspergillus flavus with MIC values of 7.8 and 5.8 μg/mL, respectively. nih.gov

Furthermore, research on quinoline-pyrido[2,3-d]thiazolo[3,2-a]pyrimidinone derivatives revealed that several compounds exhibited excellent antimicrobial activity against various bacteria and fungi, with MIC values ranging from 1 to 5 µmol/mL. mdpi.com

The table below presents a summary of the antimicrobial activity of selected 5H- nih.govnih.govThiazolo[3,2-a]pyridine derivatives.

Table 2: Antimicrobial Activity of 5H- nih.govnih.govThiazolo[3,2-a]pyridine Derivatives

Compound/Derivative Target Microorganism Observed Activity Reference
5H-Thiazolo[3,2-a]pyrimidin-5-ones and sulfonic acid derivatives Gram-positive and Gram-negative bacteria, Mycobacterium tuberculosis Good antibacterial and antitubercular activities. nih.gov
Thiazole derivative with pyridine moiety (Compound 13a) E. coli, P. aeruginosa, S. aureus, B. subtilis Good antibacterial activity (MIC 46.9–93.7 μg/mL). nih.gov
Thiazole derivative with pyridine moiety (Compound 13a) C. albicans, Aspergillus flavus Good antifungal activity (MIC 5.8–7.8 μg/mL). nih.gov
Quinoline-pyrido[2,3-d]thiazolo[3,2-a]pyrimidinone derivatives (10-14) Various bacteria and fungi Excellent antimicrobial activity (MIC 1-5 µmol/mL). mdpi.com
2-oxo-7-thiophen-2-yl-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acid Candida albicans High antifungal activity (MIC 12.5 μg/mL). proquest.com

Antiviral Research

The ongoing threat of viral infections underscores the need for new antiviral therapies. Research into pyridobenzothiazolone (PBTZ) analogues, which share a structural resemblance to the thiazolo[3,2-a]pyridine core, has identified compounds with broad-spectrum antiviral activity.

A cell-based phenotypic screening of a PBTZ analogue library was conducted against several respiratory viruses, including respiratory syncytial virus (RSV), human coronavirus type OC43 (HCoV-OC43), and influenza virus type A (IFV-A). nih.gov This screening identified a compound with broad-spectrum inhibitory activity against multiple strains of these viruses, with effective concentrations in the low micromolar range. nih.gov The antiviral activity and safety of this compound were further confirmed in a 3D model of the human bronchial epithelium, which mimics the natural site of infection. nih.gov The identified hit compound was found to localize within the cytoplasm of cells and inhibit viral replication in a virus-specific manner. nih.gov These findings suggest that PBTZ analogues represent a promising starting point for the development of broad-spectrum antiviral agents. nih.gov

Anti-inflammatory Research

Inflammation is a key pathological component of many diseases. Several studies have investigated the anti-inflammatory potential of thiazolo[3,2-a]pyridine and its related structures, revealing promising results.

A series of 7-trans-(2-pyridylethenyl)-5H-thiazolo[3,2-a]pyrimidine-5-ones were synthesized and evaluated for their pharmacological activities. nih.gov Two of these compounds demonstrated noteworthy anti-inflammatory effects. nih.gov

Research on novel thiazolo[4,5-b]pyridin-2-one derivatives, a structurally related class of compounds, has also shown significant anti-inflammatory properties. biointerfaceresearch.compensoft.net The in vivo anti-inflammatory activity of these synthesized compounds was assessed using the carrageenan-induced rat paw edema model, a standard method for evaluating acute inflammation. biointerfaceresearch.compensoft.netpensoft.net Many of the synthesized derivatives demonstrated considerable anti-inflammatory effects, with some approaching or even exceeding the activity of the reference drug, Ibuprofen. biointerfaceresearch.compensoft.net For instance, modification of the lead compound by introducing an ethyl acetate (B1210297) substituent led to an increase in activity compared to Ibuprofen. biointerfaceresearch.com

The table below highlights the anti-inflammatory activity of some thiazolo[3,2-a]pyridine and related derivatives.

Table 3: Anti-inflammatory Activity of Thiazolo[3,2-a]pyridine and Related Derivatives

Compound/Derivative Model/Assay Observed Activity Reference
7-trans-(2-pyridylethenyl)-5H-thiazolo[3,2-a]pyrimidine-5-ones In vivo pharmacological evaluation Interesting anti-inflammatory activity. nih.gov
Thiazolo[4,5-b]pyridin-2-one derivatives Carrageenan-induced rat paw edema Considerable anti-inflammatory effects, some exceeding Ibuprofen. biointerfaceresearch.compensoft.net
Modified 3-(5-mercapto- nih.govnih.govthescipub.comoxodiazole-2-yl-methyl)-5,7-dimethyl-3H-thiazolo[4,5-b]pyridine-2-one Carrageenan-induced rat paw edema Significant increase in anti-inflammatory effect compared to Ibuprofen. biointerfaceresearch.com

Diuretic Agent Investigations

Research into the diuretic potential of 5H- nih.govnih.govthiazolo[3,2-a]pyridine derivatives has yielded promising results. A study focused on a series of new 5H- nih.govnih.govthiazolo[3,2-a]pyrido[3,2-e]pyrimidin-5-one derivatives, which were synthesized and tested for their diuretic, natriuretic (sodium excretion), and kaliuretic (potassium excretion) activities in rats. nih.gov

The study found that the diuretic and saliuretic (salt excretion) activities were significantly influenced by the substituents at the 3-position of the thiazolo ring. nih.gov Specifically, the presence of electron-withdrawing substituents at this position enhanced both diuretic and saliuretic activities. nih.gov A quantitative structure-activity relationship (QSAR) analysis revealed that an increase in the formal charge on certain nitrogen and carbon atoms within the tricyclic system led to increased diuretic and natriuretic activities. nih.gov While potassium excretion also increased, it was not as pronounced as the increase in sodium and water excretion. nih.gov

Antioxidant Activity Studies

Antioxidants are crucial for protecting the body against damage caused by free radicals and oxidative stress. Several studies have explored the antioxidant potential of thiazolo[3,2-a]pyridine derivatives and related structures.

The antioxidant activity of synthesized compounds is often evaluated in vitro using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. tandfonline.compensoft.netbiointerfaceresearch.com In one study, novel 5,7-dimethyl-3H-thiazolo[4,5-b]pyridines were synthesized, and their antioxidant activity was assessed. tandfonline.com Further research on N3 substituted 5,7-dimethyl-3H-thiazolo[4,5-b]pyridine-2-ones also demonstrated antioxidant properties, with some compounds showing more potency than existing antioxidants. biointerfaceresearch.com

Another study focused on (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide derivatives and confirmed their antioxidant activity through the DPPH scavenging method. pensoft.net These findings highlight the potential of the thiazolo[4,5-b]pyridine (B1357651) scaffold as a source of new antioxidant compounds. pensoft.net

The table below summarizes the findings of antioxidant activity studies on thiazolo[3,2-a]pyridine related structures.

Table 4: Antioxidant Activity of Thiazolo[3,2-a]pyridine Related Derivatives

Compound/Derivative Assay Method Observed Activity Reference
5,7-dimethyl-3H-thiazolo[4,5-b]pyridines DPPH radical scavenging Evaluated for antioxidant activity. tandfonline.com
N3 substituted 5,7-dimethyl-3H-thiazolo[4,5-b]pyridine-2-ones DPPH radical scavenging Identified antioxidant activity, some more potent than existing antioxidants. biointerfaceresearch.com
(5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide derivatives DPPH radical scavenging Confirmed antioxidant activity. pensoft.net
5-Hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one derivatives DPPH radical scavenging Evaluated for antioxidant activity. nih.gov

Enzyme Inhibition Studies (e.g., Alpha-glucosidase)

Derivatives of thiazolopyridine have been investigated for their potential to inhibit enzymes involved in metabolic diseases. For instance, certain thiazolidine-2,4-dione and rhodanine (B49660) derivatives have demonstrated potent inhibitory activity against α-glucosidase, an enzyme crucial for carbohydrate digestion. nih.gov Inhibition of this enzyme can help manage postprandial hyperglycemia, a key factor in type 2 diabetes. nih.gov

In one study, a series of novel thiazolidine-2,4-dione and rhodanine derivatives were synthesized and evaluated for their α-glucosidase inhibitory activity. nih.gov Several of these compounds exhibited significantly greater potency than the standard drug, acarbose (B1664774). nih.gov Specifically, compounds 5k , 6a , 6b , 6e , 6h , and 6k showed IC₅₀ values of 20.95 ± 0.21, 16.11 ± 0.19, 7.72 ± 0.16, 7.91 ± 0.17, 6.59 ± 0.15, and 5.44 ± 0.13 μM, respectively, compared to acarbose's IC₅₀ of 817.38 ± 6.27 μM. nih.gov Structure-activity relationship analysis indicated that the position of the thiazolidine-2,4-dione or rhodanine group on the phenyl ring was critical for activity. nih.gov

Similarly, imidazo[1,2-a]pyridine-based 1,3,4-thiadiazole (B1197879) derivatives have shown promise as inhibitors of α-glucosidase, as well as α-amylase and aldose reductase. nih.gov Compounds 8b , 8e , and 8i from this series displayed higher inhibition against α-glucosidase than acarbose, with Kᵢ values of 6.09 ± 0.37 μM, 13.03 ± 2.43 μM, and 15.68 ± 1.97 μM, respectively. nih.gov

Another study focused on 1,3,4-thiadiazole derivatives of 3-aminopyridin-2(1H)-ones, which also demonstrated significant α-glucosidase inhibitory activity. mdpi.com One derivative, 2-(5-((6-Methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)carbamoyl)-1,3,4-thiadiazol-2-yl)benzoic acid (9'b ), had an IC₅₀ value of 3.66 mM, which was nearly 3.7 times lower than that of acarbose (IC₅₀ = 13.88 mM). mdpi.comresearchgate.net

Agricultural Chemistry Applications (e.g., Herbicidal Activity)

Thiazolopyridine derivatives have shown significant potential in agricultural chemistry, particularly as herbicides. researchgate.net Research has led to the discovery of new thiazolopyridine compounds that act as potent herbicidal molecules by inhibiting acyl-acyl carrier protein (ACP) thioesterase (FAT). acs.org These compounds have demonstrated excellent control of grass weed species in pre-emergence applications. acs.org

A study on 5-(haloalkyl)-substituted thiazolo[4,5-b]pyridine-3(2H)-acetic acid derivatives revealed their auxin-like herbicidal effects, with greater activity on dicotyledonous species compared to monocotyledonous ones. acs.org Within this series, acids and esters were found to be more active than alkoxyamides. acs.org

Further investigations into 2,3-dihydro tandfonline.comresearchgate.netthiazolo[4,5-b]pyridine-based FAT inhibitors have identified compounds with strong herbicidal activity against important weeds in broadacre crops. researchgate.net For example, the 2,3-dihydro tandfonline.comresearchgate.netthiazolo[4,5-b]pyridine derivative 7b provided good efficacy against several monocotyledon weeds at different dose rates. researchgate.net

Material Science Applications (e.g., Semiconductors, Photographic Materials)

The unique structural and electronic properties of thiazolopyridine derivatives have led to their application in material science. tandfonline.comresearchgate.net Specifically, they have been utilized in the development of semiconductors and photographic materials. tandfonline.comresearchgate.net

Thiazolo[5,4-d]thiazole derivatives, a related class of compounds, are particularly promising as building blocks for semiconductors in organic electronics. researchgate.netrsc.org Their electron-deficient nature, high oxidative stability, and rigid planar structure facilitate efficient intermolecular π–π overlap, a key characteristic for charge transport in organic semiconductors. rsc.org These materials have shown potential in organic photovoltaics. rsc.org

Anti-virulence Research

In the fight against antibiotic resistance, targeting bacterial virulence, the mechanisms by which pathogens cause disease, has emerged as a promising strategy. Thiazolopyridine derivatives are being explored as anti-virulence agents, particularly as quorum sensing (QS) inhibitors. QS is a cell-to-cell communication process that bacteria use to coordinate group behaviors, including the production of virulence factors.

Research has focused on developing QS inhibitors that act on the Pseudomonas aeruginosa-specific PQS QS system. nih.gov Optimization of a lead compound resulted in highly potent thiazole derivatives that can block the production of the P. aeruginosa virulence factor pyocyanin (B1662382) in the nanomolar range. nih.gov

Furthermore, oxazolopyridinone derivatives, which share a similar heterocyclic core, have also shown promising QS inhibitory activity. nih.gov One such compound, B20 , was found to suppress pyocyanin production, inhibit biofilm formation, and weaken the swarming motility of P. aeruginosa PAO1. nih.gov

Thiophenesulfonamides have also been identified as specific inhibitors of QS in pathogenic Vibrio species, which are responsible for diseases in marine organisms and humans. biorxiv.org These compounds inhibit the master QS transcription factor LuxR, thereby controlling the expression of virulence factors. biorxiv.org

Q & A

Basic: What are the standard synthetic protocols for 5H-[1,3]thiazolo[3,2-a]pyridine derivatives?

Methodological Answer:
The synthesis of this heterocyclic system typically involves cyclocondensation or multi-component reactions. Key approaches include:

  • Mannich-Type Reaction : Reacting tetrahydropyridin-2-thiolates with 2-R-propanals and primary amines under basic conditions yields functionalized thiazolo[3,2-a]pyridines. Structural confirmation is achieved via X-ray crystallography and spectral data .
  • Cyclo-Condensation : Using N-cyclohexyl-2-cyanoacetamide and thioglycolic acid to form 4-thiazolidinone intermediates, followed by cyclization to thiazolo[3,2-a]pyridines .
  • Multi-Step Synthesis : Combining triazolo[1,5-a]pyridine precursors with aldehydes and amines under reflux conditions in acetic acid/acetic anhydride mixtures .

Basic: What biological activities have been reported for thiazolo[3,2-a]pyridine derivatives?

Methodological Answer:
These derivatives exhibit diverse pharmacological properties, validated through in vitro assays:

  • Antimicrobial Activity : Tested against Salmonella typhimurium, Candida albicans, and Staphylococcus aureus using disc diffusion methods. Substituents like arylidene or pyrano groups enhance efficacy .
  • Anticancer Potential : Derivatives with pyrido[4,3-d]pyrimidine scaffolds inhibit DNA gyrase, validated via molecular docking and in silico ADMET studies .
  • Free Radical Scavenging : Thiazolo[3,2-a]pyridines with anthracenyl moieties show superoxide dismutase (SOD)-like activity in antioxidant assays .

Advanced: How can researchers optimize multi-component cascade reactions to synthesize highly functionalized thiazolo[3,2-a]pyridines?

Methodological Answer:
Optimization strategies include:

  • Catalyst Screening : Use ammonium acetate or triethylamine to accelerate cyclocondensation of pyrazole-carboxaldehydes and aminopyrazoles .
  • Solvent and Temperature Control : Refluxing in DMF at 80°C with copper(I) iodide improves yield in triazole ring formation .
  • Functional Group Compatibility : Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances reactivity in multi-component reactions .

Advanced: What computational methods are employed to study the electronic properties of thiazolo[3,2-a]pyridine derivatives?

Methodological Answer:

  • TD-DFT Calculations : Predict absorption spectra by analyzing HOMO-LUMO gaps. Anthracenyl-substituted derivatives show red-shifted absorption due to extended π-conjugation .
  • Natural Bond Orbital (NBO) Analysis : Identifies hyperconjugative interactions (e.g., π→σ* or n→π*) influencing stability .
  • Fukui Function Analysis : Maps reactive sites for nucleophilic/electrophilic attacks, guiding functionalization strategies .

Advanced: How can X-ray crystallography resolve structural ambiguities in thiazolo[3,2-a]pyridine derivatives?

Methodological Answer:

  • Conformational Analysis : The pyrimidine ring adopts a half-chair conformation, with fluorophenyl groups in axial positions. Dihedral angles (e.g., 84.8° between thiazole and benzene rings) clarify steric interactions .
  • Intermolecular Interactions : Weak C–H···F/O hydrogen bonds and π–π stacking (centroid distance: 3.76 Å) stabilize crystal packing, critical for polymorphism studies .

Basic: What analytical techniques confirm the structure of synthesized thiazolo[3,2-a]pyridine compounds?

Methodological Answer:

  • Spectral Data : ¹H/¹³C NMR and IR confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
  • Elemental Analysis : Validates molecular formula (e.g., C₁₈H₁₅FN₂O₂S) .
  • X-Ray Diffraction : Resolves bond lengths and angles (e.g., C–S bond: 1.72 Å) .

Advanced: What strategies address contradictory results in the antimicrobial efficacy of thiazolo[3,2-a]pyridine derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., 4-fluorophenyl vs. 3-cyanophenyl) on MIC values .
  • Assay Standardization : Control variables like inoculum size (e.g., 10⁵ CFU/mL) and solvent (DMSO concentration ≤1%) to minimize false negatives .
  • Resistance Profiling : Cross-test derivatives against methicillin-resistant S. aureus (MRSA) to identify broad-spectrum candidates .

Advanced: How do substituents on the thiazolo[3,2-a]pyridine core influence its pharmacological activity?

Methodological Answer:

  • Electron-Donating Groups (EDGs) : Methoxy or methyl groups enhance π-π stacking with bacterial DNA, improving antimicrobial potency .
  • Halogenation : Fluorine atoms increase lipophilicity, improving blood-brain barrier penetration in CNS-targeted agents .
  • Bulkier Substituents : Arylidene groups at position 2 reduce steric hindrance in enzyme active sites (e.g., DNA gyrase) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.